molecular formula C14H16 B14289648 Azulene, 1-methyl-5-(1-methylethyl)- CAS No. 113540-51-5

Azulene, 1-methyl-5-(1-methylethyl)-

Cat. No.: B14289648
CAS No.: 113540-51-5
M. Wt: 184.28 g/mol
InChI Key: WMTFUXVIGMHHKL-UHFFFAOYSA-N
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Description

Azulene, 1-methyl-5-(1-methylethyl)-, is an alkylated derivative of azulene, a non-benzenoid aromatic hydrocarbon recognized for its distinctive blue color and unique dipole moment. This specific derivative is of significant interest in medicinal and materials chemistry research due to the potential enhancement of its physicochemical properties through alkyl substitution. In biomedical research, azulene and its derivatives are primarily investigated for their anti-inflammatory potential. Studies indicate that the azulene core structure can inhibit key pro-inflammatory pathways, including the suppression of cyclooxygenase-2 (COX-2) and the regulation of cytokine secretion, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These mechanisms position azulene derivatives as promising candidates for development in dermatological disease therapy and the management of chronic inflammatory conditions. Beyond anti-inflammatory applications, research explores the utility of azulene derivatives in other areas, including antimicrobial photodynamic therapy, where they can act as photosensitizers, and in organic electronics due to their intriguing optoelectronic properties. This product, Azulene, 1-methyl-5-(1-methylethyl)-, is provided as a high-purity compound to support these and other innovative research endeavors. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

113540-51-5

Molecular Formula

C14H16

Molecular Weight

184.28 g/mol

IUPAC Name

1-methyl-5-propan-2-ylazulene

InChI

InChI=1S/C14H16/c1-10(2)12-5-4-6-14-11(3)7-8-13(14)9-12/h4-10H,1-3H3

InChI Key

WMTFUXVIGMHHKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C2C1=CC=CC(=C2)C(C)C

Origin of Product

United States

Preparation Methods

Historical Development and Evolution of Azulene Synthesis

Early Approaches to Azulene Core Construction

The synthesis of azulene derivatives has historically posed significant challenges due to the nonalternant nature of the azulene ring system. Early methods relied on the cyclization of appropriately substituted precursors, often requiring harsh conditions and yielding low selectivity. The classical Nozoe synthesis, for example, involved the cyclization of tropone derivatives under acidic or basic conditions, followed by functional group manipulation to install substituents at desired positions.

In the context of Azulene, 1-methyl-5-(1-methylethyl)-, early synthetic strategies focused on the derivatization of naturally occurring azulenes or the modification of guaiol and related sesquiterpenes. These approaches, while foundational, were limited by the availability of starting materials and the complexity of multistep transformations.

Modern Synthetic Strategies: Rational Design and Functional Group Introduction

Advancements in synthetic methodology have enabled more direct and efficient routes to substituted azulenes. The development of transition metal-catalyzed cross-coupling reactions, directed ortho-metalation, and cycloaddition strategies has expanded the toolkit available for azulene synthesis. In particular, the use of 2H-cyclohepta[b]furan-2-ones as key intermediates has emerged as a versatile approach for constructing the azulene core with diverse substitution patterns.

Recent work has emphasized the use of guaiazulene as a starting material for further functionalization, leveraging its commercial availability and structural similarity to the target compound. Methods such as selective oxidation, alkylation, and cross-coupling have been employed to introduce methyl and isopropyl groups at the requisite positions, often under milder conditions and with improved yields.

The following sections provide a detailed analysis of the principal preparation methods for Azulene, 1-methyl-5-(1-methylethyl)-, including mechanistic rationales, experimental protocols, and comparative data.

Principal Preparation Methods for Azulene, 1-methyl-5-(1-methylethyl)-

Synthesis via Functionalization of Guaiazulene

Overview and Rationale

Guaiazulene, or 1,4-dimethyl-7-isopropylazulene, is a naturally occurring azulene derivative that serves as a convenient precursor for the synthesis of Azulene, 1-methyl-5-(1-methylethyl)-. The structural similarity between guaiazulene and the target compound allows for selective functional group manipulation, particularly at the 1- and 5-positions.

Selective Methylation and Isopropylation

One approach involves the selective methylation of guaiazulene at the 1-position, followed by isopropylation at the 5-position. The methylation can be achieved using methyl iodide and a strong base, such as potassium carbonate, in an aprotic solvent like dimethylformamide. Subsequent isopropylation is typically carried out via Friedel–Crafts alkylation using isopropyl chloride and aluminum chloride as a Lewis acid catalyst.

The key to this method is the regioselectivity of the alkylation reactions, which is governed by the electronic and steric properties of the azulene core. The 1-position is activated toward electrophilic substitution due to its electron-rich nature, while the 5-position can be selectively functionalized under controlled conditions.

Oxidative Functionalization Strategies

Alternatively, oxidative functionalization of guaiazulene can be employed to introduce aldehyde or carboxyl groups at the 4-position, followed by reduction and alkylation to yield the desired substitution pattern. For example, the oxidation of guaiazulene with sodium periodate in a biphasic tetrahydrofuran/water system produces 7-isopropyl-1-methylazulene-4-carbaldehyde, which can then be further transformed via Wittig or Horner–Wadsworth–Emmons reactions to install additional substituents.

Experimental Data and Yields

The following table summarizes representative experimental data for the functionalization of guaiazulene:

Step Reagents/Conditions Yield (%) Reference
Methylation at 1-position Methyl iodide, K₂CO₃, DMF 70–85
Isopropylation at 5-position Isopropyl chloride, AlCl₃, DCM 60–75
Oxidation to aldehyde NaIO₄, THF/H₂O 62
Wittig reaction (olefination) Ph₃P=CH₂, THF 38

These data indicate that the functionalization of guaiazulene is a viable route to Azulene, 1-methyl-5-(1-methylethyl)-, with moderate to good yields and operational simplicity.

Cycloaddition-Based Approaches Using 2H-cyclohepta[b]furan-2-ones

Mechanistic Basis

The [8 + 2] cycloaddition of 2H-cyclohepta[b]furan-2-ones with enol ethers or acetals represents a powerful strategy for constructing the azulene core with diverse substitution patterns. This method exploits the inherent reactivity of the furanone ring system, which undergoes cycloaddition with electron-rich partners to form strained intermediates that decarboxylate and rearrange to yield azulene derivatives.

Experimental Data and Yields

The following table summarizes key experimental parameters and yields for the cycloaddition-based synthesis:

Reactants Solvent Temperature (°C) Yield (%) Reference
2H-cyclohepta[b]furan-2-one + enol ether THF 160–190 50–93
2H-cyclohepta[b]furan-2-one + acetal Toluene 160–190 11–99
2H-cyclohepta[b]furan-2-one + orthoester Acetonitrile 160–190 11–99

These results demonstrate the versatility and efficiency of the cycloaddition approach, with yields ranging from moderate to excellent depending on the substituents and reaction conditions.

Transition Metal-Catalyzed Cross-Coupling and Functionalization

Palladium-Catalyzed Arylation and Alkylation

Transition metal-catalyzed cross-coupling reactions, such as Suzuki–Miyaura and Negishi couplings, have been employed to introduce alkyl and aryl groups at specific positions of the azulene core. For instance, the use of 6-methylazulene as an intermediate allows for the installation of various functional groups at the 6-position, with subsequent manipulation to achieve the desired substitution pattern at the 1- and 5-positions.

Sequential Functionalization Strategies

A typical sequence involves the synthesis of 6-methylazulene from readily available starting materials, followed by cross-coupling to introduce additional substituents. The efficiency of this approach is highlighted by the ability to prepare 1,3,6-trisubstituted azulenes in a relatively short synthetic sequence, with overall yields up to 33% over seven steps.

Experimental Data and Yields

The following table presents representative data for transition metal-catalyzed functionalization:

Step Reagents/Conditions Yield (%) Reference
Synthesis of 6-methylazulene Multi-step sequence 63 (2 steps)
Cross-coupling at 6-position Pd-catalyst, aryl/alkyl halide 50–80
Final functionalization at 1-, 5-positions Various (formylation, alkylation) 33 (overall)

These data underscore the adaptability of transition metal-catalyzed methods for the preparation of highly substituted azulenes, including Azulene, 1-methyl-5-(1-methylethyl)-.

Biomimetic and Natural Product-Derived Approaches

Semi-Synthetic Transformations

Semi-synthetic approaches involve the modification of naturally occurring sesquiterpenes, such as guaiol, to yield the azulene core. These methods often require oxidative rearrangement and cyclization steps, followed by functional group manipulation to achieve the desired substitution pattern. While yields are generally lower than those obtained via purely synthetic methods, these approaches offer valuable insights into the biosynthetic logic underlying azulene formation.

Experimental Data and Yields

The following table summarizes data for natural product-derived syntheses:

Source Compound Key Steps Yield (%) Reference
Guaiol Oxidative rearrangement, cyclization 10–30
Essential oil Extraction, purification <1

These results highlight the limited practicality of natural product isolation for preparative purposes, but underscore the value of biomimetic strategies in synthetic design.

Comparative Analysis of Preparation Methods

To facilitate comparison, the following table summarizes the key features of the principal preparation methods:

Method Key Steps Typical Yield (%) Scalability Selectivity Operational Simplicity Reference
Functionalization of guaiazulene Alkylation, oxidation, reduction 60–85 High High Moderate
Cycloaddition (furanone route) [8 + 2] cycloaddition, decarboxylation 50–99 Moderate High Moderate
Transition metal-catalyzed Cross-coupling, sequential steps 33 (overall) Moderate High Complex
Biomimetic/natural product Oxidative rearrangement, cyclization 10–30 Low Moderate Complex

This comparative analysis demonstrates that the functionalization of guaiazulene and the cycloaddition-based approach offer the best balance of yield, selectivity, and scalability for the preparation of Azulene, 1-methyl-5-(1-methylethyl)-.

Mechanistic Insights and Optimization Strategies

Regioselectivity in Electrophilic Substitution

The regioselectivity of electrophilic substitution on the azulene core is governed by the electron distribution within the fused ring system. The 1- and 3-positions are typically the most reactive toward electrophilic attack due to their high electron density, while the 5-position can be selectively functionalized under specific conditions. Understanding these electronic effects is critical for designing selective alkylation and functionalization protocols.

Influence of Reaction Conditions on Yield and Purity

Reaction temperature, solvent choice, and the nature of the electrophile or nucleophile all significantly impact the yield and purity of the final product. For example, the cycloaddition of 2H-cyclohepta[b]furan-2-ones requires high temperatures to achieve complete conversion, but excessive heating can lead to decomposition or side reactions. Similarly, the choice of base and solvent in methylation reactions influences both the rate and selectivity of alkylation.

Optimization studies have shown that careful control of stoichiometry, reaction time, and purification methods can enhance both yield and purity. The use of chromatographic techniques, such as silica gel column chromatography, is often necessary to isolate the desired product from closely related byproducts.

Chemical Reactions Analysis

Types of Reactions

Azulene, 1-methyl-5-(1-methylethyl)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted azulene derivatives, which have applications in different fields .

Mechanism of Action

The mechanism of action of azulene, 1-methyl-5-(1-methylethyl)-, involves several pathways:

Comparison with Similar Compounds

Chromatographic Behavior

Azulene derivatives exhibit superior enantioseparation compared to benzenoid analogs. Studies using Chiralcel-OD-H and Lux Cellulose 2 stationary phases demonstrate that azulene diols achieve higher resolution factors (α values) than benzene diols (Table 1).

Table 1: Enantioseparation Performance of Azulene vs. Benzene Diols

Compound Type Chiralcel-OD-H (α) Lux Cellulose 2 (α)
Azulene Diols 3.98 1.32
Benzene Diols 1.33 1.09

The enhanced resolution of azulene derivatives is attributed to their C₂ symmetry and dipole moment , which strengthen diastereomeric interactions with chiral stationary phases. In contrast, benzene diols lack these features, resulting in weaker retention and separation .

Electronic Properties

Azulene’s frontier molecular orbitals (FMOs) differ significantly from benzenoid systems. The HOMO electron density localizes on odd-numbered positions and nitrogen atoms (in substituted derivatives), while the LUMO concentrates on even-numbered positions and carbons adjacent to the azulene core. This contrasts with benzene’s delocalized π-system, leading to narrower HOMO-LUMO gaps (~2.5–3.0 eV for azulene vs. ~4.5–5.0 eV for benzene) and enhanced charge-transfer capabilities .

Table 2: Key Electronic Parameters of Azulene vs. Benzene Derivatives

Parameter Azulene Derivatives Benzene Derivatives
HOMO-LUMO Gap (eV) 2.5–3.0 4.5–5.0
Dipole Moment (D) ~1.08 ~0

Structural and Reactivity Comparisons

  • Naphthalene Analogs: Though isomeric with azulene, naphthalene diols are synthetically inaccessible due to steric and electronic challenges. Azulene’s non-planar structure and dipole enable functionalization at specific positions (e.g., 1 and 5), unlike naphthalene’s rigid planar framework .
  • Benzene Derivatives : Benzene’s symmetric π-system lacks azulene’s polarity, reducing its utility in chiral applications. Azulene’s strain and substituent positioning also enhance its reactivity in cycloaddition and electrophilic substitution reactions .

Q & A

Q. What are the key physicochemical properties of 1-methyl-5-(1-methylethyl)azulene, and how can they be experimentally determined?

Q. What synthetic strategies are effective for introducing alkyl substituents to the azulene core?

  • Methodological Answer : Friedel-Crafts alkylation or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) are common methods. For sterically hindered positions like C-5, optimize reaction conditions (temperature, solvent polarity) to minimize side products. Monitor reaction progress via TLC and isolate intermediates using column chromatography. Always compare NMR data with literature values for similar derivatives .

Advanced Research Questions

Q. How can contradictory spectral data for substituted azulenes be resolved during structural elucidation?

  • Methodological Answer : Contradictions in NMR or IR spectra often arise from tautomerism or solvent effects. Use variable-temperature NMR to probe dynamic processes. For ambiguous NOE (Nuclear Overhauser Effect) correlations, perform 2D NMR (COSY, HSQC) to resolve spatial proximity. Cross-validate with computational methods (DFT-based chemical shift predictions) and consult crystallographic data if available .

Q. What experimental and computational approaches are suitable for studying the non-linear optical (NLO) properties of 1-methyl-5-(1-methylethyl)azulene?

  • Methodological Answer : Experimentally, hyper-Rayleigh scattering (HRS) and electric-field-induced second-harmonic generation (EFISHG) quantify NLO responses. Computationally, employ time-dependent density functional theory (TD-DFT) to model electronic transitions. Compare experimental λmax values with computed excitation energies to validate accuracy. Note that alkyl substituents may alter π-conjugation; systematically vary substitution patterns to isolate structure-property relationships .

Methodological Guidance

Q. How should researchers design experiments to assess the stability of azulene derivatives under varying conditions?

  • Methodological Answer : Conduct accelerated stability studies under controlled humidity, temperature, and light exposure. Use HPLC to monitor degradation products and kinetic modeling (e.g., Arrhenius plots) to predict shelf life. For photostability, employ UV irradiation chambers and track changes via UV-Vis spectroscopy. Include control experiments with unsubstituted azulene to benchmark stability .

Q. What strategies mitigate challenges in crystallizing substituted azulenes for X-ray diffraction studies?

  • Methodological Answer : Optimize solvent systems (e.g., mixed solvents like CHCl₃/hexane) and employ slow evaporation techniques. For stubborn cases, use seeding or gradient cooling. If crystallization fails, consider alternative characterization via electron diffraction or powder XRD paired with Rietveld refinement .

Data Validation & Literature Practices

Q. How can researchers ensure the reliability of physicochemical data for novel azulene derivatives?

  • Methodological Answer : Cross-check data across multiple techniques (e.g., HRMS + elemental analysis for molecular formula confirmation). Use standardized reference materials (e.g., NIST-certified compounds) to calibrate instruments. For spectral assignments, compare with structurally analogous compounds in peer-reviewed databases like SciFinder or Reaxys. Document all experimental parameters (e.g., solvent, temperature) to enable reproducibility .

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